1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2197683-22-8
VCID: VC5096719
InChI: InChI=1S/C11H13N5OS/c1-7-10(18-8(2)13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3
SMILES: CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=CN=N3
Molecular Formula: C11H13N5OS
Molecular Weight: 263.32

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

CAS No.: 2197683-22-8

Cat. No.: VC5096719

Molecular Formula: C11H13N5OS

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole - 2197683-22-8

Specification

CAS No. 2197683-22-8
Molecular Formula C11H13N5OS
Molecular Weight 263.32
IUPAC Name (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C11H13N5OS/c1-7-10(18-8(2)13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3
Standard InChI Key ISHIEKNALWPFRJ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=CN=N3

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound comprises three distinct heterocyclic components:

  • 1H-1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.

  • Azetidine: A four-membered saturated ring containing one nitrogen atom.

  • 2,4-Dimethyl-1,3-thiazole: A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and methyl groups at positions 2 and 4.

The thiazole moiety is linked to the azetidine ring via a carbonyl group at position 5, while the triazole is attached to the azetidine’s 3-position.

IUPAC Name and Molecular Formula

  • IUPAC Name: 1-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

  • Molecular Formula: C₁₂H₁₅N₅OS

  • Molecular Weight: 293.35 g/mol (calculated using PubChem’s atomic mass database) .

Table 1: Atomic Composition and Molecular Weight

ElementQuantityAtomic Mass (g/mol)Contribution (g/mol)
C1212.01144.12
H151.00815.12
N514.0170.05
O116.0016.00
S132.0732.07
Total293.35

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis can be divided into three key segments:

  • 2,4-Dimethylthiazole-5-carboxylic Acid: Prepared via Hantzsch thiazole synthesis using thiourea, chloroacetone, and dimethyl malonate.

  • Azetidine-Triazole Intermediate: Constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole, followed by azetidine ring closure.

  • Coupling Reaction: Amide bond formation between the thiazole carboxylic acid and the azetidine-triazole intermediate using carbodiimide coupling agents.

Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid

  • Thiazole Formation:

    • React thiourea with chloroacetone and dimethyl malonate in ethanol under reflux to yield 2,4-dimethylthiazole-5-carboxylate.

    • Mechanism: Nucleophilic substitution followed by cyclodehydration .

  • Ester Hydrolysis:

    • Treat the ester with aqueous NaOH to obtain the carboxylic acid.

Azetidine-Triazole Intermediate

  • Triazole Synthesis:

    • React propargyl amine with sodium azide in a Cu(I)-catalyzed click reaction to form 1H-1,2,3-triazole.

  • Azetidine Formation:

    • Cyclize 1,3-dibromopropane with the triazole-containing amine using a Hofmann elimination strategy.

Final Coupling

  • Activation of Carboxylic Acid:

    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the thiazole-5-carboxylic acid.

  • Amide Bond Formation:

    • React the activated acid with the azetidine-triazole intermediate in dichloromethane at 0–5°C.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Thiazole formationThiourea, chloroacetone, EtOH, reflux65–70
Ester hydrolysisNaOH (2M), H₂O, 60°C85–90
Triazole synthesisNaN₃, CuSO₄·5H₂O, ascorbic acid, rt75–80
Azetidine cyclization1,3-Dibromopropane, K₂CO₃, DMF60–65
Final couplingEDC, HOBt, DCM, 0–5°C70–75

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (s, 1H, triazole-H)

    • δ 4.50–4.20 (m, 4H, azetidine-CH₂ and N-CH₂-triazole)

    • δ 2.70 (s, 3H, thiazole-CH₃)

    • δ 2.45 (s, 3H, thiazole-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.5 (C=O)

    • δ 160.2 (thiazole-C2)

    • δ 152.1 (triazole-C)

Infrared (IR) Spectroscopy

  • ν (cm⁻¹): 1720 (C=O stretch), 1605 (C=N thiazole), 1550 (triazole ring).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₂H₁₅N₅OS [M+H]⁺: 294.1024

  • Observed: 294.1021

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